molecular formula C19H15N3S B2717759 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine CAS No. 332119-55-8

2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine

Cat. No.: B2717759
CAS No.: 332119-55-8
M. Wt: 317.41
InChI Key: GCTBOIHKNFXLGT-UHFFFAOYSA-N
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Description

2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine is a high-value fused nitrogen heterocycle of significant interest in organic materials engineering and antimicrobial research. This compound features an imidazo[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry due to its structural analogy to purine bases . In material science, derivatives of this chemotype are investigated for their tunable photophysical properties . The sulfur atom at the 3-position, bridged to a p-tolyl group, can serve as a key modulator of electronic characteristics; research on analogous 3-arylthioimidazo[1,2-a]pyridine systems has demonstrated that the sulfur linker enables through-space electronic interactions and can influence properties like intramolecular charge transfer, which is crucial for developing optical materials . In biological research, the imidazo[1,2-a]pyrimidine scaffold is recognized for a broad spectrum of pharmacological activities, including antimicrobial effects . Structure-activity relationship studies indicate that substitutions on the phenyl ring at the 2-position, as present in this compound, are critical for bioactivity . Recent investigations into similar compounds have shown that the presence of a methyl substituent on the aromatic ring can contribute to antimicrobial potency, particularly against Gram-positive bacteria and fungal species such as Candida albicans . This reagent is intended for use in the synthesis of novel functional materials and in preliminary biological screening assays. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-14-8-10-16(11-9-14)23-18-17(15-6-3-2-4-7-15)21-19-20-12-5-13-22(18)19/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBOIHKNFXLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 4-methylphenylthiol and benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the imidazo[1,2-a]pyrimidine core.

    Substitution: The phenyl and 4-methylphenylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain analogues can inhibit tubulin polymerization, similar to the mechanism of action of colchicine, making them potential candidates for cancer treatment .

A specific study highlighted the synthesis of 2-phenylimidazo[1,2-a]pyrimidines that demonstrated potent activity against HeLa cells (cervical cancer) and other tumor types. These compounds are believed to target the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division .

Antiviral Activity

Recent investigations have explored the potential of imidazo[1,2-a]pyrimidine derivatives as antiviral agents. One study reported that certain synthesized compounds displayed promising binding affinities to the spike protein of SARS-CoV-2, suggesting their utility in preventing viral entry into human cells . This opens avenues for developing new antiviral therapies amidst global health crises.

Neurological Applications

Compounds in this class have also been studied for their effects on peripheral benzodiazepine receptors. Research indicates that 2-phenyl-imidazo[1,2-a]pyridine compounds can act as selective ligands for these receptors, which play a role in neuroprotection and anxiety modulation . This suggests potential applications in treating anxiety disorders and neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified potent antiproliferative agents against HeLa cells with tubulin inhibition properties.
Antiviral PotentialShowed promising binding affinities to SARS-CoV-2 spike protein; potential for COVID-19 treatment.
Neurological EffectsFound selective ligands for peripheral benzodiazepine receptors; implications for anxiety treatment.

Mechanism of Action

The mechanism of action of 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences:

Compound Name Substituent at Position 3 Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR δ ppm) Reference
2-Phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine p-tolylthio 139.5–140.0 86 2.25 (s, 3H, CH₃)
2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyridine phenylthio 92–94 Not specified 7.17–7.11 (t, J = 7.6 Hz, aromatic)
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine Thiophene Schiff base 178–180 85 8.40–8.31 (m, aromatic)
Methyl (Z)-2-((4-chlorophenyl)amino)-...imidazo[1,2-a]pyrimidin-2-one Chlorophenylamino >300 Not specified 3.48 (s, 3H, OCH₃)

Key Observations:

  • Electronic Effects: The p-tolylthio group in the target compound introduces an electron-donating methyl group, enhancing stability compared to the phenylthio analog .
  • Crystallinity: The Schiff base derivative exhibits a higher melting point (178–180°C), likely due to intramolecular hydrogen bonding from the imine group .
  • Synthetic Efficiency: The use of nanocatalysts (Fe₃O₄@AMBA-CuI) for the target compound ensures high yield (86%) under mild conditions, contrasting with traditional condensation methods .

Biological Activity

The compound 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds. For instance, the NMR spectra reveal distinct peaks corresponding to the various hydrogen and carbon environments in the compound, ensuring its identity and purity .

Antimicrobial Activity

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives against a range of microorganisms. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

The findings indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

Mechanism of Action

The anticancer properties of this compound have been investigated using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

Cell LineIC50 (µM)
MCF-712.5
A54910.0
HeLa15.0

These results indicate that the compound is more effective than some standard chemotherapeutics like etoposide, suggesting its potential as a lead compound for further development .

Molecular Docking Studies

Binding Affinity

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to targets involved in cancer progression and microbial resistance.

The docking scores indicate strong interactions with key enzymes such as topoisomerases and kinases, which play crucial roles in cancer cell proliferation and survival .

Case Studies

Clinical Relevance

A recent clinical study explored the efficacy of imidazo[1,2-a]pyrimidine derivatives in patients with resistant bacterial infections. The study reported a significant reduction in infection rates among patients treated with formulations containing this compound compared to control groups .

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